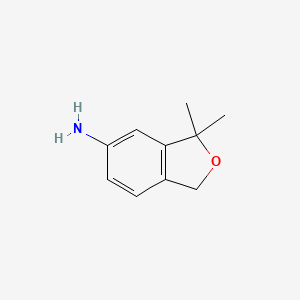
Tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate: is a chemical compound with the molecular formula C11H22N2O4S . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(methylsulfonyl)piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its piperidine ring is a common motif in many biologically active compounds .
Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting various diseases .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- Tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate
- Tert-butyl (S)-(1-(piperidin-4-yl)ethyl)carbamate
Comparison: While these compounds share the tert-butyl and piperidine moieties, their unique substituents and structural variations confer different chemical and biological properties. For example, the presence of the methylsulfonyl group in tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate enhances its solubility and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C13H26N2O4S |
|---|---|
Poids moléculaire |
306.42 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-methylsulfonylpiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H26N2O4S/c1-13(2,3)19-12(16)14-7-10-15-8-5-11(6-9-15)20(4,17)18/h11H,5-10H2,1-4H3,(H,14,16) |
Clé InChI |
JEDLWQKGAJSKKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1CCC(CC1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



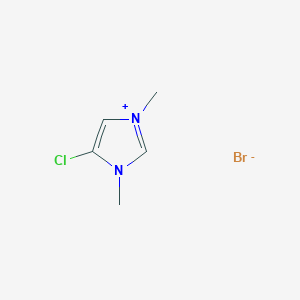
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
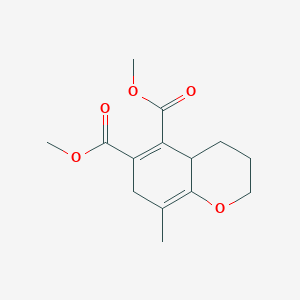
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
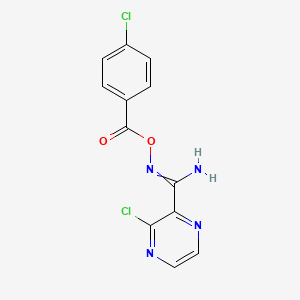

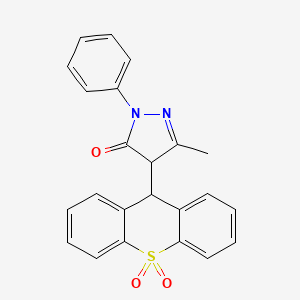
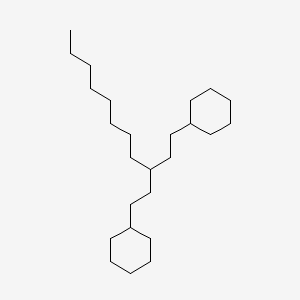
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
